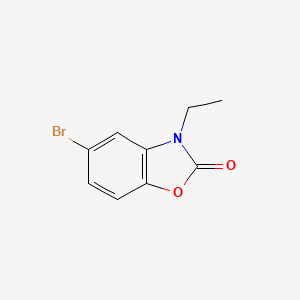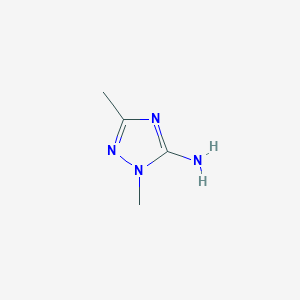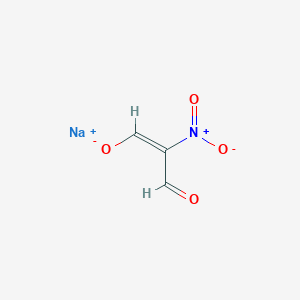
5-bromo-3-ethyl-3H-benzooxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-ethyl-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzoxazolones. It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol. Benzoxazolones are known for their wide range of pharmacological activities and are used in various scientific research applications.
Preparation Methods
The synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one typically involves the reaction of 2-aminophenol with an appropriate brominated ethyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-bromo-3-ethyl-3H-benzooxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-3-ethyl-3H-benzooxazol-2-one is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies related to its antimicrobial and antifungal properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-3-ethyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of microorganisms through disruption of their cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of microorganism being targeted .
Comparison with Similar Compounds
5-bromo-3-ethyl-3H-benzooxazol-2-one can be compared with other benzoxazolone derivatives, such as:
- 5-chloro-3-ethyl-3H-benzooxazol-2-one
- 5-fluoro-3-ethyl-3H-benzooxazol-2-one
- 5-iodo-3-ethyl-3H-benzooxazol-2-one
These compounds share similar chemical structures but differ in their halogen substituents, which can affect their reactivity and pharmacological properties. The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
5-bromo-3-ethyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXOUBTUTSXARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)


![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)










